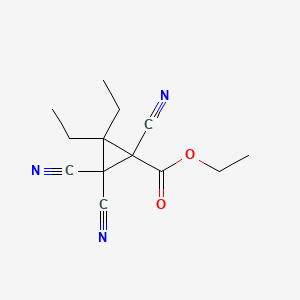
5,7-Bis(dimethylamino)-2-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Bis(dimethylamino)-2-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazolo-triazines, which are known for their diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(dimethylamino)-2-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable phenylhydrazine derivative, followed by its reaction with a triazine precursor under acidic or basic conditions to form the triazolo-triazine core. The dimethylamino groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(oxido)amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring or the hydroxy(oxido)amino group, potentially leading to the formation of amine or hydroxyl derivatives.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted triazolo-triazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of substituted triazolo-triazines with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5,7-Bis(dimethylamino)-2-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential biological activities. It may exhibit
Properties
CAS No. |
91892-55-6 |
|---|---|
Molecular Formula |
C14H16N8O2 |
Molecular Weight |
328.33 g/mol |
IUPAC Name |
5-N,5-N,7-N,7-N-tetramethyl-2-(2-nitrophenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine |
InChI |
InChI=1S/C14H16N8O2/c1-19(2)12-16-13-15-11(18-21(13)14(17-12)20(3)4)9-7-5-6-8-10(9)22(23)24/h5-8H,1-4H3 |
InChI Key |
CGWSOSGCEDSGDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=NC(=NN2C(=N1)N(C)C)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















